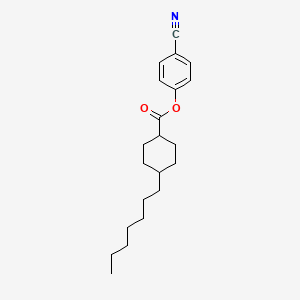
4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyanophenyl group, a heptyl chain, and a cyclohexane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the esterification of 4-cyanophenylacetic acid with 4-heptylcyclohexanone in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, modulating their activity. The heptyl chain and cyclohexane moiety contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects at the cellular level .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate: Similar structure but with a shorter pentyl chain.
4-Heptyl-1-cyclohexanecarboxylic acid [4-(4-cyanophenyl)phenyl] ester: Similar structure with an additional phenyl group.
Uniqueness
4-Cyanophenyl 4-heptylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its longer heptyl chain compared to similar compounds may enhance its lipophilicity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62439-37-6 |
|---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H29NO2/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)24-20-14-10-18(16-22)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3 |
InChI Key |
SYTNOOMPXWEPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14526084.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
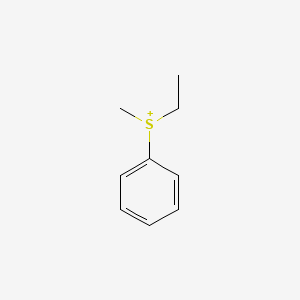
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)

![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
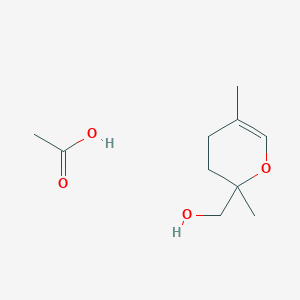
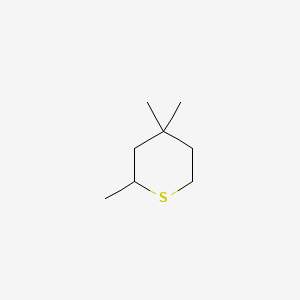
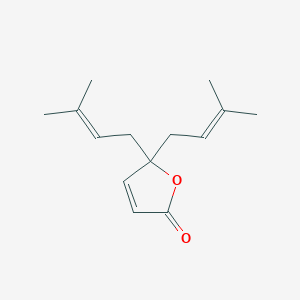
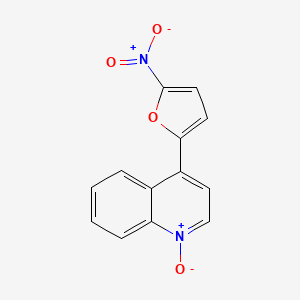
![1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl-](/img/structure/B14526145.png)
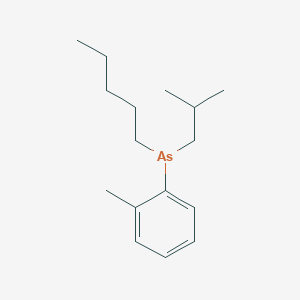
![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
